5-Octadecanone: A Comprehensive Technical Guide
5-Octadecanone: A Comprehensive Technical Guide
CAS Number: 18276-99-8
This technical guide provides an in-depth overview of 5-Octadecanone, a long-chain aliphatic ketone. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be interested in the synthesis, properties, and potential applications of this compound.
Chemical and Physical Properties
5-Octadecanone, also known as pentadecyl propyl ketone, is a saturated ketone with an 18-carbon backbone. Its physicochemical properties are summarized in the tables below.
Table 1: General Properties of 5-Octadecanone
| Property | Value | Source |
| CAS Number | 18276-99-8 | [1] |
| Molecular Formula | C₁₈H₃₆O | [1] |
| Molecular Weight | 268.48 g/mol | [1] |
| IUPAC Name | Octadecan-5-one | |
| Synonyms | Pentadecyl propyl ketone |
Table 2: Physical Properties of 5-Octadecanone
| Property | Value | Unit | Source |
| Density | 0.831 | g/cm³ | [2] |
| Boiling Point | 337.1 | °C (at 760 mmHg) | [2] |
| Flash Point | 82.9 | °C | [2] |
| Refractive Index | 1.442 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 5-Octadecanone. Key spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum of a typical aliphatic ketone like 5-Octadecanone will exhibit a strong, characteristic absorption band for the carbonyl group (C=O) stretching vibration, generally appearing in the range of 1715 cm⁻¹.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Protons on the carbons alpha to the carbonyl group (at the C4 and C6 positions) are expected to be deshielded and appear in the 2.0-2.5 ppm region. Protons further down the alkyl chains will resonate at higher fields (further upfield).[5][6]
-
¹³C NMR: The carbonyl carbon of a saturated ketone typically appears in the downfield region of the spectrum, around 190-215 ppm. The alpha-carbons will be found further upfield.[3]
Mass Spectrometry (MS)
In mass spectrometry, aliphatic ketones like 5-Octadecanone undergo characteristic fragmentation patterns, most notably α-cleavage on either side of the carbonyl group. This would result in the formation of acylium ions and alkyl radicals, providing valuable information for structural confirmation.[6][7] The NIST WebBook provides access to mass and IR spectra for 5-Octadecanone.[1]
Experimental Protocols
Synthesis of 5-Octadecanone (General Method)
A common and effective method for the synthesis of ketones is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a carboxylic acid or its derivative. For the synthesis of 5-Octadecanone, one could envision the reaction of a pentyl-magnesium halide with tridecanoic acid or one of its derivatives.
Reaction Scheme:
Materials:
-
Tridecanoic acid
-
Magnesium turnings
-
1-Bromopentane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (pentylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Reaction with Carboxylic Acid: Once the Grignard reagent formation is complete, the solution is cooled. A solution of tridecanoic acid in anhydrous diethyl ether is then added dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
-
Workup and Extraction: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with sodium bicarbonate solution, followed by brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 5-Octadecanone.
Purification
The crude product can be purified using standard techniques such as column chromatography or distillation under reduced pressure.
-
Column Chromatography: The crude ketone is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto a silica gel column. The product is then eluted using a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Distillation: Given the high boiling point of 5-Octadecanone, vacuum distillation is necessary to purify the compound without decomposition.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available scientific literature detailing the biological activities of 5-Octadecanone. While other long-chain fatty acids and their derivatives have been investigated for various biological effects, including antimicrobial and anti-inflammatory properties, no such studies have been reported specifically for 5-Octadecanone. As a result, there is no information regarding any signaling pathways that may be modulated by this compound. Further research is required to explore the potential biological roles and applications of 5-Octadecanone.
Safety and Handling
As with any chemical, 5-Octadecanone should be handled with appropriate safety precautions in a well-ventilated area.[8] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9] For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Visualizations
The following diagrams illustrate a general workflow for the synthesis and characterization of 5-Octadecanone.
Caption: A general workflow for the synthesis, purification, and characterization of 5-Octadecanone.
Caption: Logical workflow for the structural characterization of 5-Octadecanone using spectroscopic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ketones | OpenOChem Learn [learn.openochem.org]
- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 7. fiveable.me [fiveable.me]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
